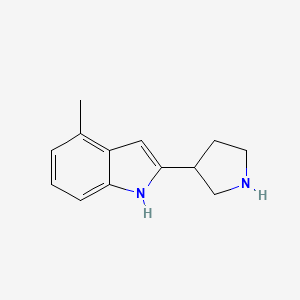

4-Methyl-2-(pyrrolidin-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

4-methyl-2-pyrrolidin-3-yl-1H-indole |

InChI |

InChI=1S/C13H16N2/c1-9-3-2-4-12-11(9)7-13(15-12)10-5-6-14-8-10/h2-4,7,10,14-15H,5-6,8H2,1H3 |

InChI Key |

ATSIDNFJMFUYCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C3CCNC3 |

Origin of Product |

United States |

Molecular Design and Structure Activity Relationship Sar Studies of 4 Methyl 2 Pyrrolidin 3 Yl 1h Indole Analogues

Rational Compound Design Strategies for the Indole-Pyrrolidine Scaffold

The design of novel and potent 4-methyl-2-(pyrrolidin-3-yl)-1H-indole analogues is guided by both ligand-based and structure-based drug design methodologies. These computational approaches are instrumental in understanding the key molecular features required for biological activity and in predicting the affinity of new derivatives.

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design (LBDD) serves as a powerful tool. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the indole-pyrrolidine scaffold, LBDD methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are extensively used.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. For indole (B1671886) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity. nih.govnih.gov These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity. For instance, a CoMSIA model for a series of indole derivatives might indicate that a bulky, electropositive substituent at a specific position on the indole ring enhances binding affinity. scispace.com

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For ligands targeting serotonin (B10506) receptors, a common pharmacophore model for indole-based compounds includes a hydrophobic aromatic ring system (the indole core), a hydrogen bond acceptor, and a positively ionizable feature (typically the nitrogen of the pyrrolidine (B122466) ring). mdpi.com This model can then be used to screen virtual libraries for new compounds that fit these criteria or to guide the design of novel analogues with improved activity.

| LBDD Technique | Application to Indole-Pyrrolidine Scaffold | Key Findings |

| 3D-QSAR (CoMFA/CoMSIA) | To determine the structural factors required for the activity of indole derivatives as enzyme inhibitors or receptor ligands. nih.govscispace.com | Predictive models with good correlation coefficients have been developed, highlighting the importance of steric, electrostatic, and hydrophobic fields for activity. nih.gov |

| Pharmacophore Modeling | To identify common structural features necessary for binding to specific targets like serotonin receptors. mdpi.com | A canonical pharmacophore often includes a hydrophobic region, a hydrogen bond acceptor, and a positively ionizable group. mdpi.com |

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) offers a more direct approach to designing potent and selective ligands. Molecular docking is a key SBDD technique used to predict the binding orientation and affinity of a ligand within the active site of a receptor.

For this compound analogues targeting serotonin receptors like 5-HT1A and 5-HT2A, docking studies have revealed crucial interactions. nih.gov The protonatable nitrogen atom of the pyrrolidine ring often forms a key salt bridge with a conserved aspartate residue (Asp) in the receptor's binding pocket. mdpi.com The indole moiety typically penetrates deep into a hydrophobic pocket of the receptor. Furthermore, the NH group of the indole can form a hydrogen bond with residues like threonine. nih.govmdpi.com These insights from docking studies are invaluable for designing modifications to the scaffold that can enhance binding affinity and selectivity. For example, the introduction of a substituent that can form an additional hydrogen bond with a nearby residue would be a rational design strategy.

| SBDD Technique | Target Receptor Example | Key Predicted Interactions for Indole-Pyrrolidine Ligands |

| Molecular Docking | Serotonin 5-HT1A/5-HT2A Receptors | - Salt bridge between the pyrrolidine nitrogen and a conserved Asp residue. mdpi.com- Hydrophobic interactions of the indole ring within a receptor pocket.- Hydrogen bonding between the indole NH and a Thr residue. nih.gov |

Positional and Substituent Effects on Biological Activity

The biological activity of this compound analogues can be finely tuned by modifying the indole and pyrrolidine rings. Systematic exploration of positional and substituent effects is a cornerstone of the structure-activity relationship (SAR) studies for this class of compounds.

Modifications at various positions of the indole ring have a profound impact on the pharmacological profile of these analogues.

N-1 Position: Alkylation or arylation at the N-1 position of the indole ring can influence the molecule's electronic properties and steric profile. nih.govacs.org For some targets, N-1 substitution can lead to enhanced activity, while for others, an unsubstituted NH may be crucial for hydrogen bonding with the receptor. researchgate.net

C-2 and C-3 Positions: The linkage of the pyrrolidine ring at the C-2 position of the indole is a defining feature of this scaffold. The relative positioning of the pyrrolidine at C-2 versus C-3 can significantly affect receptor selectivity and intrinsic activity. For instance, some studies have shown that 2-substituted indoles can exhibit different binding affinities and functional activities compared to their 3-substituted counterparts.

C-4 and C-6 Positions: The presence of the methyl group at the C-4 position in the parent scaffold already influences its lipophilicity and steric properties. Further substitutions at the C-4 and C-6 positions of the indole ring can modulate receptor affinity and selectivity. For example, the introduction of chloro or other halogen atoms at these positions can alter the electronic distribution and potentially lead to specific interactions with the receptor, affecting binding affinity. mdpi.com

| Indole Position | Type of Modification | General Effect on Biological Activity |

| N-1 | Alkylation, Arylation | Can modulate electronic properties and steric interactions, with variable effects on activity depending on the target. nih.govresearchgate.net |

| C-2 vs. C-3 | Pyrrolidine linkage | Can significantly influence receptor selectivity and intrinsic activity. |

| C-4 | Methyl group (parent) | Contributes to lipophilicity and steric profile. |

| C-6 | Halogenation | Can alter electronic properties and lead to specific receptor interactions, thereby influencing binding affinity. mdpi.com |

The pyrrolidine ring is a key component of the pharmacophore, and its modifications are critical for optimizing ligand-target interactions. nih.gov

N-Substitutions: The nitrogen atom of the pyrrolidine ring is a common site for modification. Introducing various substituents on the nitrogen can alter the basicity, lipophilicity, and steric bulk of the ligand, which in turn can affect its binding affinity and selectivity for different receptor subtypes.

C-3 Chiral Center: The pyrrolidine ring in 2-(pyrrolidin-3-yl)-1H-indole contains a chiral center at the C-3 position. The stereochemistry at this position is often crucial for biological activity. Different enantiomers can exhibit significantly different binding affinities and efficacies due to the specific three-dimensional arrangement of atoms required for optimal interaction with the chiral environment of the receptor's binding site.

Conformational Preferences: The non-planar, five-membered pyrrolidine ring can adopt various conformations, often described as "envelope" or "twist" forms. researchgate.net The preferred conformation can be influenced by the substituents on the ring. This conformational preference plays a vital role in orienting the substituents in the correct spatial arrangement for effective binding to the target.

| Pyrrolidine Modification | Effect on Molecular Properties | Impact on Biological Activity |

| N-Substitution | Alters basicity, lipophilicity, and steric bulk. | Can significantly influence binding affinity and receptor selectivity. |

| C-3 Stereochemistry | Determines the three-dimensional orientation of the indole moiety. | Often leads to enantioselective binding and functional activity. |

| Conformational Preference | Influences the spatial arrangement of substituents. | Critical for achieving the optimal geometry for receptor interaction. |

Insights from SAR Studies of Related Indole and Pyrrolidine Scaffolds

The indole and pyrrolidine rings are designated as "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of pharmacologically active compounds and their ability to interact with a diverse range of biological targets. rsc.orgresearchgate.net An analysis of the structure-activity relationships (SAR) of these individual and combined scaffolds provides critical insights into the rational design of novel therapeutic agents based on the this compound framework.

Similarly, the indole nucleus, an aromatic heterocyclic structure, is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities. nih.govresearchgate.net The indole framework can mimic peptide structures and bind reversibly to various enzymes, offering substantial opportunities for the development of novel drugs. researchgate.net Over 40 drugs containing the indole moiety have received FDA approval for treating a range of clinical conditions. rsc.orgresearcher.life

SAR of the Indole Moiety: Substitutions on the indole ring system have been shown to be crucial for modulating biological activity. For instance, in a series of 4-azaindole-2-piperidine compounds investigated for activity against Trypanosoma cruzi, the introduction of a 4-methoxy group on the indole ring resulted in the highest potency. dndi.org In contrast, indole analogues lacking this specific substitution were found to be less active. dndi.org This highlights the sensitivity of the indole scaffold to substitution patterns, where specific functional groups at defined positions can significantly enhance target engagement.

Further studies on various indole derivatives have established clear SAR trends. For example, quantitative structure-activity relationship (QSAR) studies on indole derivatives as selective COX-2 inhibitors have demonstrated that physicochemical parameters, such as potential surface area and hydrophobicity, significantly contribute to their biological activity. ijpsr.com

SAR of the Pyrrolidine Moiety: The stereochemistry and substitution of the pyrrolidine ring are paramount for biological activity. SAR analyses have revealed that anticonvulsant activity in pyrrolidine-2,5-dione scaffolds is strongly influenced by substituents at the 3-position of the ring. nih.gov Specifically, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protective effects in certain preclinical models. nih.gov

In another example, studies on pyrrolidine sulfonamides showed that fluorophenyl substituents at the 3-position of the pyrrolidine ring conferred better in vitro potency. nih.gov The nature and position of substituents on appended aromatic rings also played a critical role; for instance, meta-substituted derivatives generally showed improved biological activity. nih.gov The replacement of a piperidine (B6355638) ring with a pyrrolidine ring in one series of compounds resulted in a moderately active but significantly less metabolically stable analogue, indicating the ring's influence on both potency and pharmacokinetic properties. dndi.org

SAR of Combined Indole-Pyrrolidine Scaffolds: The combination of indole and pyrrolidine moieties creates a powerful pharmacophore, with the interplay between the two rings being critical for activity. In the development of inhibitors for the MDM2–p53 protein-protein interaction, novel spiro-oxindole compounds featuring a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold were designed. acs.org This specific linkage was crucial for creating a chemically stable compound that was not prone to epimerization, a problem observed in related scaffolds. acs.org

In a series of thiazole-pyrrolidine derivatives with anti-tuberculosis activity, a compound containing both a 4-chlorophenyl group and an indole group attached to the pyrrolidine scaffold showed potent activity against Mycobacterium tuberculosis. frontiersin.org This demonstrates that specific substitutions on rings attached to the core pyrrolidine can dramatically enhance efficacy.

The following tables summarize key SAR insights from related scaffolds, which can inform the design of analogues of this compound.

Table 1: SAR Insights for the Indole Scaffold

| Position of Substitution | Substituent Type | Impact on Activity | Reference Compound Class |

|---|---|---|---|

| Indole C4-position | Methoxy group | Increased potency | 4-Azaindole-2-piperidines dndi.org |

| General | Physicochemical properties | Significant contribution | COX-2 Inhibitors ijpsr.com |

Table 2: SAR Insights for the Pyrrolidine Scaffold

| Position of Substitution | Substituent Type | Impact on Activity | Reference Compound Class |

|---|---|---|---|

| Pyrrolidine C3-position | Benzhydryl, Isopropyl | Favorable anticonvulsant activity | Pyrrolidine-2,5-diones nih.gov |

| Pyrrolidine C3-position | Fluorophenyl | Improved in vitro potency | Pyrrolidine sulfonamides nih.gov |

| Appended Phenyl Ring | meta-substitution | Improved biological activity | Pyrrolidine sulfonamides nih.gov |

Computational Chemistry and Molecular Modeling Investigations of 4 Methyl 2 Pyrrolidin 3 Yl 1h Indole

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, rooted in the principles of quantum theory, offer a detailed description of the electronic structure of molecules. These methods are pivotal for predicting reactivity and spectroscopic properties, providing a foundation for understanding the intrinsic characteristics of 4-Methyl-2-(pyrrolidin-3-yl)-1H-indole.

Electronic Structure Characterization and Reactivity Prediction

Density Functional Theory (DFT) is a widely used QM method to investigate the electronic properties of molecules. For aromatic heterocyclic systems like indoles, DFT calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity. niscpr.res.in

The electronic properties of indole (B1671886) derivatives are significantly influenced by the nature and position of substituents. The 4-methyl group on the indole ring is an electron-donating group, which would be expected to increase the electron density of the aromatic system. The pyrrolidinyl substituent at the 2-position further modulates the electronic landscape.

Table 1: Predicted Electronic Properties of a Substituted Indole Derivative (Analogous System) Data presented below is for a representative substituted indole and is intended to be illustrative of the types of properties calculated for this compound.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-31G |

| LUMO Energy | -1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | B3LYP/6-31G |

| Dipole Moment | 2.5 D | B3LYP/6-31G |

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. niscpr.res.in The distribution of the electrostatic potential can identify nucleophilic and electrophilic sites, with the nitrogen atom of the indole and pyrrolidine (B122466) rings typically exhibiting nucleophilic character.

Spectroscopic Property Prediction for Structural Confirmation

QM methods are also powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net DFT calculations can accurately predict the chemical shifts of ¹H and ¹³C atoms, as well as vibrational frequencies, which are invaluable for the structural elucidation and confirmation of newly synthesized compounds. researchgate.netresearchgate.net

For this compound, theoretical calculations of its NMR and IR spectra would provide a reference for experimental data. The calculated chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the substituents. Similarly, the predicted IR spectrum would show characteristic vibrational modes for the N-H and C-H bonds of the indole and pyrrolidine rings, as well as skeletal vibrations of the heterocyclic systems.

Table 2: Predicted Spectroscopic Data for an Indole Derivative (Analogous System) Data presented below is for a representative indole derivative and is intended to be illustrative of the types of spectroscopic properties calculated for this compound.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 8.10 | Indole N-H |

| ¹³C NMR Chemical Shift (ppm) | 136.5 | Indole C2 |

| IR Frequency (cm⁻¹) | 3450 | N-H stretch |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide detailed electronic information, they are computationally expensive for large systems or for simulating molecular motion. Molecular mechanics and molecular dynamics simulations offer a computationally efficient way to explore the conformational landscape and dynamic behavior of molecules like this compound.

Conformational Analysis and Energy Landscapes

Molecular mechanics calculations can be used to perform a systematic search of the conformational space to identify low-energy conformers. researchgate.net The relative populations of these conformers at a given temperature can be estimated from their calculated energies. researchgate.net This information is crucial for understanding which shapes the molecule is likely to adopt in solution or when binding to a biological target. nih.govnih.gov

Table 3: Relative Energies of Pyrrolidine Ring Puckering in a Substituted Pyrrolidine (Analogous System) Data presented below is for a representative substituted pyrrolidine and is intended to be illustrative of the conformational energy differences in this compound.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Exo Pucker | 0.0 |

| Endo Pucker | 1.2 |

Ligand-Target Binding Dynamics and Stability

Molecular dynamics simulations provide a time-resolved view of the molecular motions of a ligand in complex with its biological target. nih.govuzh.ch These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight key interactions that are maintained over time. researchgate.net MD simulations can also provide insights into the conformational changes that may occur in both the ligand and the target upon binding. researchgate.net

For this compound, MD simulations of its complex with a potential protein target could be used to assess the stability of the interactions and to calculate the binding free energy, providing a more accurate estimate of the binding affinity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jocpr.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. jocpr.com The indole and pyrrolidine moieties are common scaffolds in ligands for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

Molecular docking studies of this compound into the binding sites of relevant protein targets can predict its binding mode and affinity. These studies typically involve generating a set of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the binding site.

Key interactions often observed for indole-based ligands include hydrogen bonding involving the indole N-H group and hydrophobic interactions with aromatic residues in the binding pocket. nih.gov The protonatable nitrogen of the pyrrolidine ring can form a crucial salt bridge with acidic residues like aspartate in the receptor. nih.gov

Table 4: Predicted Binding Affinity and Key Interactions of an Indole-based Ligand with a Serotonin Receptor (Analogous System) Data presented below is for a representative indole-based ligand docked into a serotonin receptor and is intended to be illustrative of the types of results obtained for this compound.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Indole N-H with Ser197 |

| Key Ionic Interaction | Pyrrolidine N⁺-H with Asp114 |

| Key Hydrophobic Interactions | Indole ring with Phe340, Trp336 |

Prediction of Binding Modes and Affinities with Biological Targets

Computational docking studies are instrumental in predicting how a ligand such as this compound might bind to the active site of a biological target. While specific studies on this exact molecule are not extensively detailed in the public domain, analysis of its structural components—an indole ring, a pyrrolidine ring, and a methyl group—allows for informed predictions based on molecular modeling of analogous compounds. The indole moiety is a common pharmacophore known to interact with various receptors.

The binding mode of indole-based compounds often involves the indole ring forming key interactions within the target's binding pocket. For instance, in studies of similar compounds targeting receptors like serotonin (5-HT) or kinases, the indole nitrogen can act as a hydrogen bond donor. The bicyclic ring system itself frequently engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The pyrrolidine ring adds a three-dimensional character to the molecule and its nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. This versatility allows it to form electrostatic interactions with polar residues in a binding site. The stereochemistry of the pyrrolidine ring is also a critical determinant of binding affinity, influencing the spatial orientation of substituents and their ability to fit within a binding pocket.

Molecular docking simulations of indole-pyrrolidine analogues against various targets, such as cholinesterases or dipeptidyl peptidase (DPP) proteins, have been performed to predict binding affinities. rsc.orgbohrium.com These studies typically generate a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. The predicted affinity is highly dependent on the specific target and the precise conformation the ligand adopts within the active site. For example, in the context of monoamine oxidase (MAO) inhibitors, the steric and electrostatic fields of indole derivatives contribute significantly to their binding affinity. nih.gov

Table 1: Predicted Interaction Types for Structural Moieties of this compound

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) | Associated Biological Target Class (Examples) |

|---|---|---|---|

| 1H-Indole Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Kinases, GPCRs, Enzymes |

| Indole N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser) | Enzymes (e.g., MAO) |

| Pyrrolidine Ring | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Various Receptors |

| Pyrrolidine N-H | Hydrogen Bond Donor/Acceptor, Electrostatic | Aspartate (Asp), Serine (Ser), Threonine (Thr) | GPCRs (e.g., 5-HT receptors) |

| 4-Methyl Group | Hydrophobic | Alanine (Ala), Leucine (Leu) | Various Receptors |

Identification of Key Intermolecular Interactions

The stability of the ligand-receptor complex is determined by a network of intermolecular interactions. For this compound, computational models suggest several key interactions that are likely to govern its binding.

Hydrogen Bonding: The N-H group of the indole ring and the N-H group of the pyrrolidine ring are primary sites for hydrogen bonding. The indole nitrogen can serve as a hydrogen bond donor to an acceptor atom on a protein residue. The secondary amine of the pyrrolidine ring is conformationally flexible and can act as both a hydrogen bond donor and, via its lone pair of electrons, a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand in the correct orientation within the binding site.

Hydrophobic and van der Waals Interactions: The aromatic indole core is predominantly hydrophobic and is expected to form favorable van der Waals and π-π stacking interactions with nonpolar and aromatic side chains of amino acids. The methyl group at the 4-position of the indole ring enhances this hydrophobicity, potentially contributing to increased binding affinity by displacing water molecules from a hydrophobic pocket.

Electrostatic Interactions: The basic nitrogen of the pyrrolidine ring can be protonated under physiological conditions, acquiring a positive charge. This allows for strong electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate. The distribution of electrostatic potential across the indole ring also contributes to interactions with polar regions of the binding site.

In molecular modeling studies of related indole derivatives, the precise nature and geometry of these interactions are what differentiate the binding to various targets. nih.gov For instance, the three-dimensional arrangement of steric and electrostatic fields is a key determinant for selectivity between MAO-A and MAO-B enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Pyrrolidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole-pyrrolidine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are employed to understand how steric and electrostatic properties influence activity. bohrium.comnih.gov

In a typical CoMFA study for indole derivatives, the molecules are aligned based on a common scaffold. nih.gov The model then calculates the steric and electrostatic fields around each molecule and correlates these field values with their observed biological activity (e.g., inhibitory concentration IC₅₀). The resulting QSAR model can be visualized through contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Steric Contour Maps: These maps indicate areas where bulky substituents would be favorable (often shown in green) or detrimental (often shown in yellow) to biological activity. For indole-pyrrolidine analogues, such maps might suggest that adding larger groups at specific positions on either ring could enhance binding by filling a hydrophobic pocket.

Electrostatic Contour Maps: These maps show regions where positive charge is favored (blue) or where negative charge is favored (red). This information is critical for optimizing electrostatic interactions. For example, a blue contour near the pyrrolidine nitrogen would support its role as a protonated, positively charged group interacting with a negative site on the target protein.

A successful QSAR model, indicated by high cross-validated r² (q²) values, possesses predictive power. mdpi.com For MAO inhibitors based on an indole scaffold, QSAR analyses have shown that both steric and electrostatic fields contribute significantly to the interaction between the inhibitors and the enzymes. nih.gov Such models can guide the rational design of new, more potent analogues of this compound by predicting their activity before synthesis.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of a molecule's potential pharmacokinetic profile. researchgate.netfrontiersin.org For this compound, various physicochemical and pharmacokinetic parameters can be calculated using computational models.

Physicochemical Properties and Drug-Likeness: A primary step in ADME prediction is the evaluation of "drug-likeness," often assessed using rules like Lipinski's Rule of Five. These rules relate molecular properties to the likelihood of oral bioavailability. Predictions for this compound and related structures generally suggest good drug-like characteristics.

ADME Predictions:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. Indole-pyrrolidine scaffolds are often predicted to have good intestinal absorption due to a balance of lipophilicity and polarity. frontiersin.org The topological polar surface area (TPSA) is a key descriptor, with values typically falling within a range favorable for good oral absorption.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is crucial for CNS-acting drugs. Many small indole-based molecules are predicted to be CNS-active. nih.gov The extent of binding to plasma proteins like albumin affects the concentration of free drug available to act on its target.

Metabolism: In silico models can predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. For indole derivatives, the indole ring itself can be a site of hydroxylation. nih.gov The pyrrolidine ring may also undergo metabolic changes. Identifying potential metabolic liabilities is crucial for predicting the compound's half-life and potential for drug-drug interactions.

Excretion: The total clearance and likelihood of renal excretion are estimated. This is often related to the compound's water solubility.

Table 2: Predicted ADME Properties for a Typical Indole-Pyrrolidine Scaffold

| ADME Property | Parameter | Predicted Outcome/Value | Significance |

|---|---|---|---|

| Absorption | Lipinski's Rule of Five | Likely Compliant (0-1 violations) | Indicates good potential for oral bioavailability |

| Human Intestinal Absorption | High | Efficient absorption from the GI tract | |

| P-glycoprotein Substrate | Predicted No | Not likely to be actively effluxed from cells | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicted Yes | Potential for activity in the Central Nervous System |

| Plasma Protein Binding | High | Affects the unbound drug concentration and half-life | |

| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Predicted Non-inhibitor | Lower risk of drug-drug interactions |

| Excretion | LogS (Aqueous Solubility) | Moderately Soluble | Impacts formulation and clearance pathways |

In Vitro Absorption, Distribution, Metabolism, and Excretion Adme Profiling

Aqueous Solubility Assessment in Different Media

Aqueous solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. The solubility of 4-Methyl-2-(pyrrolidin-3-yl)-1H-indole would be assessed in various aqueous media to mimic the physiological pH conditions of the gastrointestinal tract.

Detailed research findings on the aqueous solubility of this compound are not currently available in the public domain. Typically, these studies would involve determining the concentration of the compound in solutions such as simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and phosphate-buffered saline (PBS, pH 7.4). Methods like shake-flask or potentiometric titration are commonly employed for these assessments.

A hypothetical data table for such an assessment is presented below:

| Medium | pH | Solubility (µg/mL) | Method |

| Simulated Gastric Fluid (SGF) | 1.2 | Data not available | Shake-flask |

| Simulated Intestinal Fluid (SIF) | 6.8 | Data not available | Shake-flask |

| Phosphate-Buffered Saline (PBS) | 7.4 | Data not available | Shake-flask |

Metabolic Stability Evaluation

Metabolic stability assays are conducted to predict the in vivo clearance of a compound by metabolic enzymes, primarily in the liver. A compound with high metabolic instability is likely to be cleared rapidly from the body, leading to low bioavailability and short duration of action.

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). springernature.comnih.gov The stability of this compound would be evaluated by incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life. nih.gov

Specific data on the microsomal stability of this compound is not publicly available. A representative data table for such an experiment is shown below:

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

The S9 fraction is another subcellular liver fraction that contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways. mttlab.euevotec.comresearchgate.net Hepatocytes, being intact liver cells, provide the most comprehensive in vitro model for metabolism studies as they contain the full complement of metabolic enzymes and cofactors. thermofisher.comcreative-bioarray.comprotocols.io Stability assays in these systems provide a more complete picture of the metabolic fate of a compound. springernature.comnih.gov

No experimental data for the S9 fraction or hepatocyte stability of this compound has been found in the public literature. A typical output from these assays would include intrinsic clearance and half-life values, similar to the microsomal stability assay.

Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for formation of active or toxic metabolites. bioivt.com This is typically done by incubating the parent compound with liver microsomes, S9 fractions, or hepatocytes and analyzing the reaction mixture using high-resolution mass spectrometry (LC-MS/MS). bioivt.com The data helps in identifying the chemical structures of the metabolites formed.

There is no publicly available information on the metabolite profile of this compound. A metabolite identification study would aim to characterize the primary metabolic pathways, such as oxidation, hydroxylation, or conjugation.

Plasma Protein Binding Determination (e.g., equilibrium dialysis, ultrafiltration)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution, metabolism, and excretion. Only the unbound fraction of the drug is pharmacologically active and available for clearance. Equilibrium dialysis and ultrafiltration are common methods used to determine the percentage of plasma protein binding (% PPB). enamine.netnih.govnih.gov

Specific plasma protein binding data for this compound is not available. This property is typically assessed in the plasma of different species to understand inter-species differences.

A hypothetical data table for plasma protein binding is presented below:

| Species | % Plasma Protein Binding | Method |

| Human | Data not available | Equilibrium Dialysis |

| Rat | Data not available | Equilibrium Dialysis |

| Mouse | Data not available | Equilibrium Dialysis |

Membrane Permeability Assays

Membrane permeability is a key factor determining the oral absorption of a drug. In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are used to predict the passive diffusion and active transport of a compound across the intestinal barrier, respectively. creative-biolabs.comnih.govevotec.com

No published data on the membrane permeability of this compound could be located. The PAMPA assay provides a measure of passive permeability, while the Caco-2 assay, which uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, can also identify compounds that are subject to active efflux by transporters like P-glycoprotein. nih.govevotec.com

A representative data table for permeability assays is shown below:

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

| PAMPA | Data not available | Not Applicable |

| Caco-2 (A to B) | Data not available | Data not available |

| Caco-2 (B to A) | Data not available | Data not available |

Cytochrome P450 (CYP) Inhibition and Induction Profiling (in vitro)

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of most drugs. nih.gov Therefore, evaluating a new chemical entity's potential to inhibit or induce these enzymes is a critical component of safety assessment to avoid drug-drug interactions. nih.gov

In vitro assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound against various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Similarly, induction studies, often conducted in cultured human hepatocytes, assess whether a compound can increase the expression of CYP enzymes. Such interactions can significantly alter the therapeutic efficacy and safety profile of co-administered drugs. nih.gov At present, there is no publicly accessible information detailing the inhibitory or inductive potential of this compound on any of the major CYP enzymes.

Emerging Research Avenues and Future Perspectives for Indole Pyrrolidine Scaffolds

Advancements in Chemical Biology Applications

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The indole-pyrrolidine scaffold is increasingly recognized for its potential in developing such molecular probes. Its structural rigidity and synthetic tractability allow for the incorporation of reporter groups, such as fluorescent tags or photoaffinity labels, without drastically altering its binding properties.

Indole (B1671886) derivatives, for instance, are known for their inherent fluorescent properties, which can be modulated by substitutions on the ring system. This intrinsic fluorescence makes the indole-pyrrolidine framework an attractive starting point for designing probes to visualize biological processes in real-time. acs.orgmdpi.com Novel indole derivatives have been designed as fluorescent pH sensors, demonstrating that the electronic properties of the scaffold can be harnessed for sensing applications. acs.orgmdpi.comresearchgate.net Furthermore, the development of new synthetic methodologies, including biocatalytic approaches for constructing specific chiral pyrrolidines and indolines, provides access to enantiomerically pure scaffolds. researchgate.net This is crucial for creating highly specific chemical probes that can distinguish between different enantioselective protein binding sites. nih.govacs.org

The application of indole-pyrrolidine derivatives as modulators of specific protein targets, such as serotonin (B10506) receptors, underscores their utility as tools for dissecting complex signaling pathways in the central nervous system. nih.govnih.gov By developing potent and selective ligands, researchers can probe the function of these receptors in health and disease, paving the way for a deeper understanding of neurological and psychiatric conditions.

Exploration of Novel Therapeutic Target Classes for Indole-Pyrrolidine Derivatives

The indole-pyrrolidinyl scaffold has demonstrated remarkable versatility, with derivatives showing activity against a wide range of therapeutic targets implicated in various diseases.

Anticancer Agents: A significant area of research has focused on spiro[indole-pyrrolidine] derivatives as anticancer agents. researchgate.netbohrium.com These compounds have shown potent cytotoxic activity against several cancer cell lines, including lung, cervical (HeLa), and liver (HepG-2) cancer. acs.orgnih.govbohrium.com One of the key mechanisms of action is the induction of apoptosis, often mediated through the activation of caspase-3. nih.gov A particularly promising strategy involves the design of these compounds as inhibitors of protein-protein interactions (PPIs). Spiro-oxindole inhibitors have been developed that potently block the interaction between the tumor suppressor p53 and its negative regulator, MDM2, representing a targeted approach to cancer therapy. researchgate.netnih.gov Furthermore, some derivatives have shown inhibitory activity against cancer-related kinases such as Bcl-2 and ALK. acs.org

Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made this scaffold a fertile ground for developing ligands for G-protein coupled receptors (GPCRs). Derivatives have been identified as potent and selective modulators of serotonin receptors, including the 5-HT6 and 5-HT2A subtypes, making them promising candidates for treating psychiatric and neurological disorders. mdpi.comacs.orgresearchgate.netnih.gov For neurodegenerative diseases such as Alzheimer's and Parkinson's, indole-based compounds are being explored for their ability to act as antioxidants, inhibit the aggregation of pathological proteins like amyloid-beta and alpha-synuclein, and modulate key receptors like the NMDA receptor. mdpi.commdpi.comrsc.orgdntb.gov.ua

Infectious Diseases: The indole-pyrrolidine framework has also been investigated for its potential in combating infectious diseases. Compounds bearing this scaffold have demonstrated antibacterial activity by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. drughunter.com Additionally, potent anti-tuberculosis activity has been reported for certain derivatives. drughunter.com The scaffold's potential extends to antiviral applications, with some compounds being explored as inhibitors of viral proteases, including those from SARS-CoV-2. nih.gov

Kinase Inhibitors: Kinases are a major class of drug targets, and the indole scaffold is a well-established pharmacophore in kinase inhibitor design. researchgate.net Pyrrolidine-containing compounds have been developed that show selectivity for specific kinases, such as Casein Kinase 1 (CK1) and Bruton's Tyrosine Kinase (Btk), highlighting the potential for developing targeted therapies. cambridgemedchemconsulting.com

| Therapeutic Area | Target Class/Specific Target | Example Scaffold Type | Reference |

| Oncology | Protein-Protein Interaction (MDM2-p53) | Spiro[indole-pyrrolidine] | researchgate.netnih.gov |

| Apoptosis Induction (Caspase-3) | Spirooxindole-pyrrolidine | nih.gov | |

| Kinases (Bcl-2, ALK) | Spirooxindole-pyrrolidine | acs.org | |

| CNS Disorders | GPCRs (5-HT6, 5-HT2A Receptors) | Spiro[indole-pyrrolidine], 3-Pyrrolidine-indole | mdpi.comacs.orgresearchgate.net |

| NMDA Receptors | Indole-piperidine | rsc.org | |

| Protein Aggregation (Aβ, α-synuclein) | Indole derivatives | mdpi.com | |

| Infectious Diseases | Bacterial Enzymes (DNA Gyrase, Topoisomerase IV) | Pyrrolidine (B122466) derivatives | drughunter.com |

| Mycobacterium tuberculosis | Thiazole-pyrrolidine with indole group | drughunter.com | |

| Viral Proteases (SARS-CoV-2 Mpro) | Indole derivatives | nih.gov | |

| Other | Kinases (CK1, Btk) | Pyrrolidine, Indole carboxamides | cambridgemedchemconsulting.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are being applied to accelerate the development of indole-pyrrolidine-based therapeutics. mdpi.commdpi.com While traditional drug discovery relies on extensive and often serendipitous screening, computational approaches can rationalize and guide the design of new molecules with higher efficiency.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: QSAR modeling is a well-established computational method used to correlate the chemical structure of compounds with their biological activity. This approach has been successfully applied to libraries of both indole and pyrrolidine derivatives to identify key structural features required for potency and selectivity. mdpi.combohrium.com For example, QSAR studies on dispiroindole derivatives have helped build predictive models for their antiproliferative activity. mdpi.com These models, often combined with molecular docking simulations, allow researchers to predict how a molecule will bind to its target protein. nih.gov This in silico approach helps prioritize which novel analogues to synthesize, saving significant time and resources.

Virtual Screening: Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target. This technique has been instrumental in identifying novel hits from the indole and pyrrolidine chemical space. For instance, virtual screening has led to the discovery of pyrrolidine derivatives as inhibitors of α-mannosidase and indole derivatives as inhibitors of BACE1, an important target in Alzheimer's disease. nih.govnih.gov

Advanced AI and ML Models: Beyond QSAR and virtual screening, more advanced AI/ML models are being employed. Deep learning and generative models can analyze vast datasets to predict drug-target interactions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate entirely new molecular structures (de novo design) tailored to a specific target profile. mdpi.comrsc.org Generative Adversarial Networks (GANs), for example, can be trained on existing libraries of indole-pyrrolidine compounds to propose novel, synthetically accessible molecules with a high probability of being active. rsc.org These advanced computational tools are poised to significantly accelerate the hit-to-lead and lead optimization stages for the indole-pyrrolidine scaffold.

| Computational Method | Scaffold/Derivative Class | Therapeutic Target/Application | Reference |

| QSAR & Docking | Pyrimidine and Pyrrolidine derivatives | Influenza Virus Neuraminidase | bohrium.com |

| Spirooxindole-pyrrolidines | Anticancer (Bcl-2, ALK) | nih.gov | |

| Dispiroindole derivatives | Antiproliferative | mdpi.com | |

| Virtual Screening | Pyrrolidine derivatives | α-Mannosidase | nih.gov |

| Indole derivatives | SARS-CoV-2 Main Protease | nih.gov | |

| Indole acylguanidines | BACE1 | nih.gov | |

| General AI/ML | General Drug Discovery | Target Identification, De Novo Design | mdpi.comrsc.org |

Development of Multi-Target Directed Ligands (MTDLs) based on the Indole-Pyrrolidine Framework

Complex, multifactorial diseases such as Alzheimer's and certain cancers often involve the dysregulation of multiple biological pathways. The traditional "one molecule, one target" paradigm of drug discovery can be insufficient for these conditions. This has led to the rise of the Multi-Target Directed Ligand (MTDL) approach, which aims to design a single chemical entity that can modulate multiple targets simultaneously. nih.govrsc.org The indole-pyrrolidine scaffold, with its structural versatility and ability to interact with diverse target classes, is an ideal framework for the rational design of MTDLs. bohrium.com

MTDLs for Neurodegenerative Diseases: Alzheimer's disease (AD) is a prime example where the MTDL strategy is being heavily pursued. The pathology of AD involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and neuroinflammation. Researchers have designed indole-based MTDLs that can simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), prevent Aβ aggregation, and exert anti-inflammatory effects by modulating targets like COX-2 and various cytokines. nih.govnih.govnih.gov For instance, hybrid molecules combining the N-benzylpiperidine motif of the AD drug donepezil with an indole core have been developed to dually inhibit cholinesterases and monoamine oxidases (MAOs). mdpi.com

MTDLs in Oncology: The concept of polypharmacology is also being applied in cancer research. Indole-pyrrolidine derivatives that exhibit activity against multiple cancer-related targets are being developed. For example, compounds have been designed to act as dual inhibitors of the translocator protein (TSPO) and the MDM2-p53 protein-protein interaction. mdpi.com Similarly, the indole scaffold has been utilized to create dual kinase inhibitors, such as those targeting both RET and TRK kinases, which can be beneficial in tumors with complex genetic backgrounds or acquired resistance. cambridgemedchemconsulting.com The modification of a pyrrolidine scaffold has also yielded dual inhibitors of sphingosine kinases 1 and 2. acs.org

The design of MTDLs based on the indole-pyrrolidine framework represents a sophisticated strategy to tackle complex diseases by addressing their multifactorial nature with a single, rationally designed therapeutic agent.

| MTDL Application Area | Molecular Targets | Scaffold/Derivative Type | Reference |

| Alzheimer's Disease | AChE, BuChE, Aβ Aggregation, Neuroinflammation (COX-2, IL-1β) | Indole-based hybrids | nih.govnih.gov |

| AChE, BuChE, MAO-A, MAO-B | Donepezil-indole hybrids | mdpi.com | |

| AChE, BChE, NMDA receptors | Azepino-indoles | acs.org | |

| Oncology | RET and TRK Kinases | 9H-pyrimido[4,5-b]indole | cambridgemedchemconsulting.com |

| Sphingosine Kinase 1 and 2 | 2-(hydroxymethyl)pyrrolidine | acs.org | |

| TSPO and MDM2 | Indole derivatives | mdpi.com | |

| CNS Disorders | Acetylcholinesterase and Antiproliferative | Pyrrolidine-substituted carbazole | nih.gov |

Strategies for Optimizing Selectivity and Potency of Analogues

Once a hit compound is identified, the process of lead optimization aims to enhance its potency against the desired target while improving selectivity over off-targets to minimize potential side effects. Several medicinal chemistry strategies are employed to fine-tune the properties of indole-pyrrolidine analogues.

Structure-Activity Relationship (SAR) Studies: The cornerstone of lead optimization is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing a series of analogues where specific parts of the molecule are modified to understand the impact of each change on biological activity. For indole-pyrrolidine derivatives, this includes modifying substituents on the indole ring (e.g., at the 4, 5, or 6 positions) and on the pyrrolidine ring. nih.govbohrium.com For example, in a series of spirooxindole pyrrolidines, substitutions on an attached phenyl ring were found to significantly modulate anticancer activity and target selectivity. nih.gov Similarly, for 3-[2-(pyrrolidin-1-yl)ethyl]indoles targeting serotonin receptors, modifications at the indole 5-position and on the pyrrolidine ring were crucial for achieving high selectivity for the h5-HT1D subtype over the h5-HT1B subtype. acs.org

Stereochemical Control: The pyrrolidine ring contains multiple stereocenters, and its non-planar, three-dimensional nature is a key feature influencing biological activity. nih.govnih.gov The precise spatial arrangement of substituents is often critical for optimal binding to a target protein. nih.gov Therefore, a crucial optimization strategy is the stereoselective synthesis of all possible stereoisomers and their individual biological evaluation. mdpi.com This allows for the identification of the optimal stereochemistry for potency and selectivity, as different isomers can have vastly different pharmacological profiles. nih.govnih.gov

Bioisosteric Replacement: Bioisosterism is a strategy where one functional group in a molecule is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.com This is often done to improve metabolic stability, alter solubility, enhance potency, or circumvent toxicity issues while retaining the desired biological activity. acs.org For the indole-pyrrolidine scaffold, this could involve replacing the indole core with a bioisostere like an azaindole to modulate properties such as hydrogen bonding capacity and basicity. researchgate.netnih.gov On the pyrrolidine ring, replacing a metabolically labile group with a more stable one, such as fluorine, can improve the pharmacokinetic profile of a compound.

| Optimization Strategy | Description | Application Example | Reference |

| SAR Studies | Systematic modification of substituents to determine their effect on activity. | Substitutions on phenyl and indole rings to improve anticancer potency and 5-HT receptor selectivity. | acs.orgnih.gov |

| Stereochemical Control | Synthesis and testing of individual stereoisomers to identify the most active conformation. | Exploiting the 3D geometry of the pyrrolidine ring to enhance binding to enantioselective proteins. | nih.govnih.gov |

| Bioisosteric Replacement | Replacing a functional group with another to improve physicochemical or pharmacokinetic properties. | Replacing the indole moiety with other heterocycles to develop selective PI3Kδ inhibitors. | researchgate.netnih.gov |

| Scaffold Modification | Altering the core structure or creating hybrids with other pharmacophores. | Adding a phenylsulfonyl group to the spiro[pyrrolidine-indoline] core to increase 5-HT6 receptor affinity. | mdpi.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.